molecular formula C15H20ClNO B3959615 1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine

1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine

Cat. No. B3959615
M. Wt: 265.78 g/mol
InChI Key: WCHQRVWIMSTKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine, also known as CDMB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CDMB belongs to the family of piperidine derivatives and is known for its unique chemical properties that make it useful in many areas of research.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This inhibition leads to the modulation of various cellular processes, which can result in the desired pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also some limitations to its use. This compound is highly reactive and can be toxic in high doses, which can make it difficult to work with.

Future Directions

There are several potential future directions for research involving 1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine. One area of interest is in the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, there is a need for more research into the safety and toxicity of this compound to determine its potential for use in human medicine.

Scientific Research Applications

1-(2-chloro-4-methylbenzoyl)-2,6-dimethylpiperidine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit potent pharmacological activity, making it a promising candidate for drug discovery.

properties

IUPAC Name

(2-chloro-4-methylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10-7-8-13(14(16)9-10)15(18)17-11(2)5-4-6-12(17)3/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHQRVWIMSTKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=C(C=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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